molecular formula C11H9ClN4O2 B6425565 N-benzyl-2-chloro-5-nitropyrimidin-4-amine CAS No. 208393-78-6

N-benzyl-2-chloro-5-nitropyrimidin-4-amine

Cat. No.: B6425565
CAS No.: 208393-78-6
M. Wt: 264.67 g/mol
InChI Key: LRQYMQXXGVINFY-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C11H9ClN4O2 and a molecular weight of 264.67 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrimidine ring, which is substituted with chlorine and nitro groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-5-nitropyrimidin-4-amine typically involves the reaction of 2-chloro-5-nitropyrimidine with benzylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, and mild heating.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride in a suitable solvent.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Scientific Research Applications

N-benzyl-2-chloro-5-nitropyrimidin-4-amine is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-chloro-5-nitropyrimidin-4-amine is unique due to the presence of both chlorine and nitro groups on the pyrimidine ring, along with a benzyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-benzyl-2-chloro-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c12-11-14-7-9(16(17)18)10(15-11)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQYMQXXGVINFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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